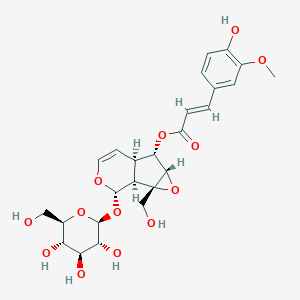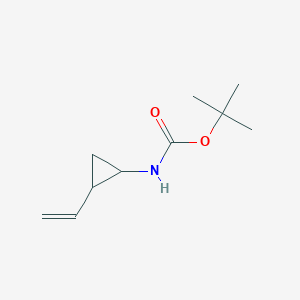
5-(Dimethylamino)naphthalene-1-sulfonic acid
Descripción general
Descripción
5-(Dimethylamino)naphthalene-1-sulfonic acid, also known as dansyl acid, is a compound that has been studied for its chemical properties and potential applications. It is a derivative of naphthalene with a sulfonic acid group and a dimethylamino group attached to the naphthalene ring. This compound is of interest due to its role as an intermediate in the synthesis of various chemical compounds, including pharmaceuticals such as HIV integrase inhibitors .
Synthesis Analysis
The synthesis of 5-(dimethylamino)naphthalene-1-sulfonic acid has been explored using 1-naphthaleneamide-5-sulfonic acid as a starting material. The process involves the substitution of the amino group with various N-substituted groups to create a range of compounds. The structures of these synthesized compounds were confirmed using mass spectrometry (MS) and infrared spectroscopy (IR), ensuring the accuracy of the synthesis process .
Molecular Structure Analysis
The molecular structure of 5-(dimethylamino)naphthalene-1-sulfonic acid is characterized by the presence of a sulfonic acid group and a dimethylamino group attached to a naphthalene ring. The confirmation of the molecular structure of the synthesized compounds, as mentioned earlier, was achieved through MS and IR, which are reliable techniques for determining molecular structures .
Chemical Reactions Analysis
One of the key chemical reactions involving 5-(dimethylamino)naphthalene-1-sulfonic acid is its formation from the reaction of dimethylsulfoxide and 5-dimethylaminonaphthalene-1-sulfonyl chloride. This reaction occurs under pseudo-unimolecular conditions with an excess of dimethylsulfoxide. The reaction leads to the production of 5-(dimethylamino)naphthalene-1-sulfonic acid and chlorodimethyl sulfide. The rate of disappearance of the sulfonyl chloride and the appearance of the sulfonic acid were measured, providing insights into the kinetics of the reaction. A reaction mechanism involving a sulfoxonium intermediate has been proposed based on the observed data .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-(dimethylamino)naphthalene-1-sulfonic acid are inferred from its synthesis and reaction studies. The compound's absorption properties and decomposition point were identified, which are important for understanding its behavior under various conditions. The identification of chlorodimethyl sulfide as a byproduct by gas chromatography also provides information on the volatility and potential separation methods for the compounds involved in the reaction .
Aplicaciones Científicas De Investigación
Fluorescent Label in Immunofluorescence Methods
- Application Summary : 5-(Dimethylamino)naphthalene-1-sulfonic acid is used as a fluorescent label in immunofluorescence methods . It reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue or blue-green fluorescent sulfonamide adducts .
- Methods of Application : The compound reacts with primary amino groups in both aliphatic and aromatic amines to produce stable blue or blue-green fluorescent sulfonamide adducts .
- Results or Outcomes : The resulting fluorescent adducts can be used in various immunofluorescence methods .
Label for N-terminal Amino Acids and Peptide Derivatives
- Application Summary : This compound is used in yielding fluorescent N-terminal amino acids and peptide derivatives .
- Methods of Application : The compound reacts with primary amino groups to produce fluorescent derivatives .
- Results or Outcomes : The resulting fluorescent derivatives can be used in various biochemical analyses .
Fluorescent Probe in Determination of Concentration
- Application Summary : 5-(Dimethylamino)-1-naphthalenesulfonamide (DNSA), a derivative of 5-(Dimethylamino)naphthalene-1-sulfonic acid, is used as a fluorescent probe in the determination of concentration of human carbonic anhydrase II-DNSA in solutions .
- Methods of Application : The compound is used as a fluorescent probe .
- Results or Outcomes : The resulting fluorescence can be used to determine the concentration of specific compounds in solutions .
Protein Sequencing and Amino Acid Analysis
- Application Summary : Dansyl chloride, a derivative of 5-(Dimethylamino)naphthalene-1-sulfonic acid, is widely used to modify amino acids for protein sequencing and amino acid analysis .
- Methods of Application : The compound reacts with primary and secondary amino groups to produce fluorescent sulfonamide adducts .
- Results or Outcomes : The resulting fluorescent adducts can be used in various biochemical analyses .
Investigating Protein Folding and Dynamics
- Application Summary : The protein-DNSC (Dansyl chloride) conjugates are sensitive to their immediate environment. This, in combination with their ability to accept energy (as in fluorescence resonance energy transfer) from the amino acid tryptophan, allows this labeling technique to be used in investigating protein folding and dynamics .
- Methods of Application : The compound is used as a fluorescent probe .
- Results or Outcomes : The resulting fluorescence can be used to investigate protein folding and dynamics .
Synthesis of Pyridines and Bipyridines
- Application Summary : 5-(Dimethylamino)-1-naphthalenesulfonamide (DNSA), a derivative of 5-(Dimethylamino)naphthalene-1-sulfonic acid, was used as a starting reagent in the synthesis of 2,6-disubstituted pyridines, 6-substituted 2,2’-bipyridines and 6,6’-disubstituted 2,2’-bipyridines .
- Methods of Application : The compound is used as a starting reagent in the synthesis of pyridines and bipyridines .
- Results or Outcomes : The resulting compounds can be used in various chemical reactions .
Fluorescence Resonance Energy Transfer (FRET) Detection
- Application Summary : This compound is used in protein analysis and FRET detection .
- Methods of Application : The compound is used as a fluorescent probe .
- Results or Outcomes : The resulting fluorescence can be used in various biochemical analyses .
Synthesis of Other Derivatives
- Application Summary : Dansyl chloride, one of the simplest sulfonamide derivatives, commonly serves as a starting reagent for the production of other derivatives .
- Methods of Application : The compound is used as a starting reagent in the synthesis of other derivatives .
- Results or Outcomes : The resulting compounds can be used in various chemical reactions .
Propiedades
IUPAC Name |
5-(dimethylamino)naphthalene-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3S/c1-13(2)11-7-3-6-10-9(11)5-4-8-12(10)17(14,15)16/h3-8H,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEQQKBWUHCIOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8063383 | |
| Record name | 1-Naphthalenesulfonic acid, 5-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dimethylamino)naphthalene-1-sulfonic acid | |
CAS RN |
4272-77-9 | |
| Record name | Dansyl acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4272-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dansyl acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004272779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenesulfonic acid, 5-(dimethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Naphthalenesulfonic acid, 5-(dimethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8063383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(dimethylamino)naphthalene-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.062 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![[(4-Chlorophenyl)thiomethylene]biphosphonic Acid, Tetraisopropyl Ester](/img/structure/B135070.png)
![4-(Chloroacetyl)-1-oxaspiro[4.4]nonan-2-one](/img/structure/B135071.png)
![N-[4-bromo-2-nitro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B135072.png)
